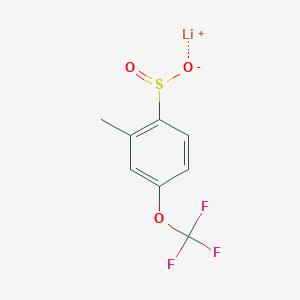
lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate is a chemical compound with the molecular formula C8H7F3O3S.Li.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate typically involves the reaction of 2-methyl-4-(trifluoromethoxy)benzenesulfinic acid with lithium hydroxide or lithium carbonate. The reaction is carried out in an appropriate solvent, such as water or an organic solvent, under controlled temperature and pH conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfinic group to a sulfide or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinic group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions vary depending on the desired transformation but typically involve controlled temperature, pH, and solvent choice .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and substituted benzene derivatives. These products can have diverse applications in various fields .
Scientific Research Applications
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonic acid derivatives and other functionalized benzene compounds.
Biology: The compound can be used in biochemical studies to investigate the effects of sulfinic acid derivatives on biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate involves its interaction with specific molecular targets and pathways. The sulfinic group can act as a nucleophile or electrophile, depending on the reaction conditions, and participate in various chemical transformations. These interactions can modulate the activity of enzymes, receptors, and other biomolecules, leading to specific biological effects .
Comparison with Similar Compounds
Similar Compounds
Lithium 2-methylbenzenesulfinate: Similar structure but lacks the trifluoromethoxy group.
Lithium 4-(trifluoromethoxy)benzenesulfinate: Similar structure but lacks the methyl group.
Sodium 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate: Similar structure but with sodium instead of lithium.
Uniqueness
Lithium(1+) 2-methyl-4-(trifluoromethoxy)benzene-1-sulfinate is unique due to the presence of both the methyl and trifluoromethoxy groups, which can influence its chemical reactivity and biological activity. The lithium ion can also affect the compound’s solubility and interaction with other molecules, making it distinct from similar compounds .
Properties
IUPAC Name |
lithium;2-methyl-4-(trifluoromethoxy)benzenesulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S.Li/c1-5-4-6(14-8(9,10)11)2-3-7(5)15(12)13;/h2-4H,1H3,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUDEIWVIRJXCV-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CC1=C(C=CC(=C1)OC(F)(F)F)S(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3LiO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













